

A-419259 Trihydrochloride: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: A 419259 trihydrochloride

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This guide provides a detailed comparison of the kinase selectivity profile of A-419259 trihydrochloride, a potent inhibitor of the Src family kinases (SFKs). The information presented herein is intended to assist researchers in evaluating the suitability of A-419259 for their studies and to provide a framework for understanding its potential on- and off-target effects.

Overview of A-419259 Trihydrochloride

A-419259 is a pyrrolopyrimidine-based ATP-competitive inhibitor targeting Src family kinases, which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in various cancers, making them attractive targets for therapeutic intervention. A-419259 has demonstrated potent inhibition of several SFK members, including Hck, Lck, Lyn, and Src.^{[1][2]}

Quantitative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of A-419259 against its primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity against Primary Targets (Src Family Kinases)

Kinase	IC50 (nM)	Reference
Hck	0.43	[2]
Hck	11.26	[1]
Lck	<3	[1] [3]
Lyn	<3	[1] [3]
Src	9	[1] [3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cross-Reactivity Profile against a Broader Kinase Panel

A comprehensive KINOMEScan analysis was conducted to assess the selectivity of A-419259 at a concentration of 1.0 μ M against a panel of 468 kinases. The results indicate a relatively narrow selectivity profile, with only 19 kinase domain interactions observed.[\[4\]](#)[\[5\]](#)

Kinase Family	Notable Off-Target Interactions (at 1.0 μ M)
Tyrosine Kinases	c-Abl (IC50 = 3,000 nM) [1]
Serine/Threonine Kinases	PKC (IC50 = >33 μ M) [1]

This table highlights known off-target interactions with available quantitative data. The KINOMEScan revealed 19 interactions at 1.0 μ M, suggesting a high degree of selectivity for Src family kinases.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase inhibition assay that can be used to determine the IC50 values of A-419259 against various kinases.

In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the concentration-dependent inhibitory effect of A-419259 on the activity of a specific kinase.

Materials:

- Recombinant Kinase (e.g., Src, Lck, Lyn)
- Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
- A-419259 trihydrochloride
- ATP (Adenosine 5'-triphosphate)
- 96-well ELISA plates
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 1 M H₂SO₄)
- Plate reader

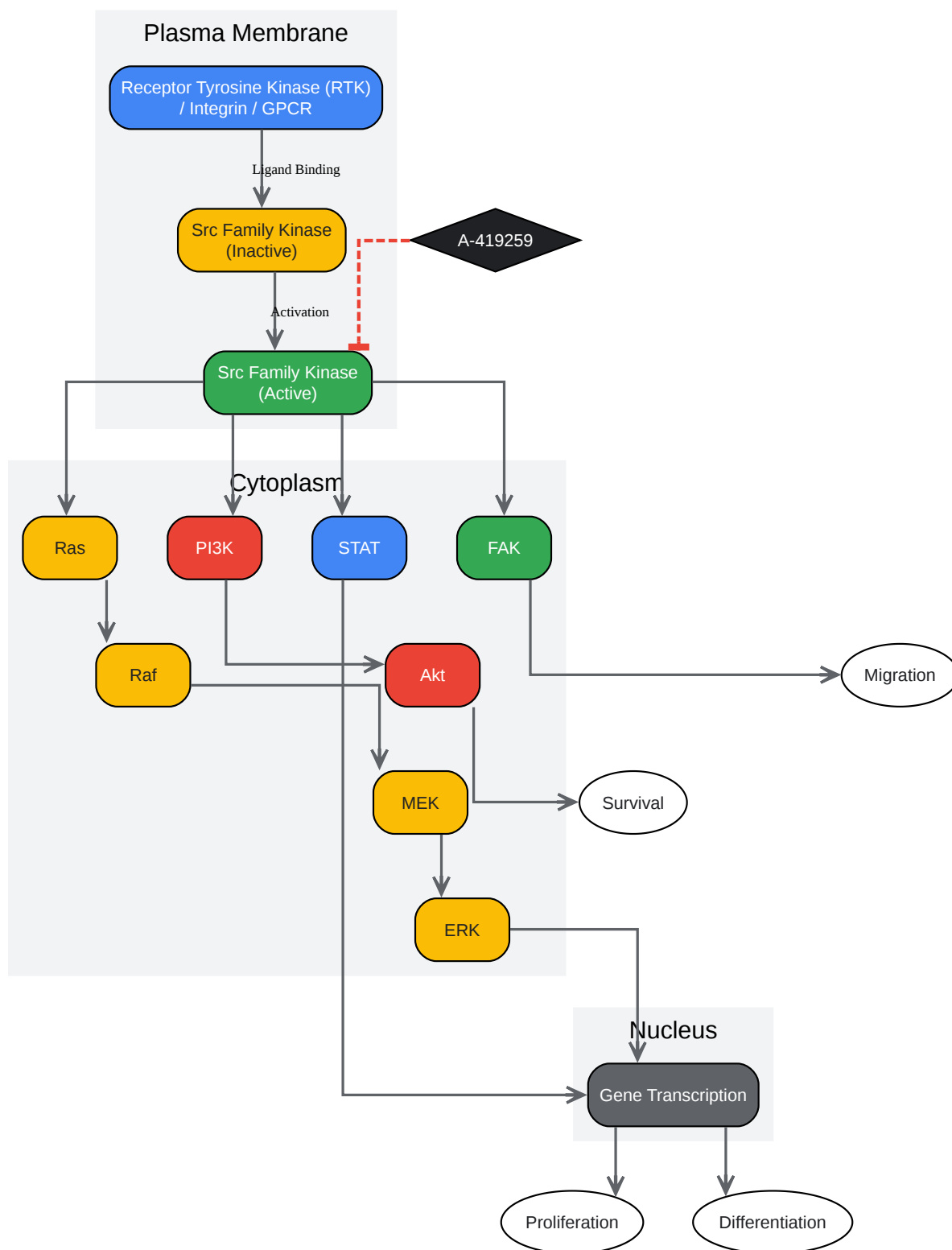
Procedure:

- Substrate Coating: Coat the wells of a 96-well ELISA plate with the kinase-specific substrate by incubating overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer to remove any unbound substrate.
- Inhibitor Preparation: Prepare a serial dilution of A-419259 trihydrochloride in the Kinase Assay Buffer.
- Kinase Reaction:

- Add the diluted A-419259 to the appropriate wells.
- Add the recombinant kinase to all wells except for the negative control.
- Initiate the kinase reaction by adding a solution of ATP to all wells.
- Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Detection:
 - Wash the plate three times with Wash Buffer.
 - Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature.
 - Wash the plate again to remove unbound antibody.
 - Add TMB substrate and incubate in the dark until a blue color develops.
- Measurement:
 - Stop the reaction by adding the Stop Solution.
 - Measure the absorbance at 450 nm using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of A-419259.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization

Src family kinases are key nodes in numerous signaling pathways that control essential cellular functions. The diagram below illustrates a simplified representation of a generic Src family kinase signaling cascade.



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Caption: Simplified Src family kinase signaling pathway and the inhibitory action of A-419259.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases. Its narrow cross-reactivity profile, as demonstrated by comprehensive kinase screening, makes it a valuable tool for investigating the roles of SFKs in various biological processes. The provided experimental protocol offers a foundation for researchers to independently verify its inhibitory activity and explore its effects in their specific experimental systems. The visualization of the Src signaling pathway highlights the key cellular functions that can be modulated by this inhibitor. Researchers should, however, always consider the potential for off-target effects, especially when using the inhibitor at high concentrations, and employ appropriate controls to ensure the validity of their conclusions.

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